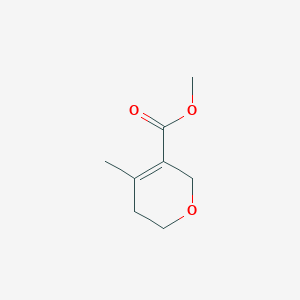
methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate involves the alkylation of 1-bromo-3-chloropropane with methylacetoacetate in the presence of an alcoholic solvent. The resulting haloketone is then O-alkylated with sodium methoxide to obtain the desired compound . The crude product is purified by fractional distillation to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate is not well-documented. like other esters, it is likely to undergo hydrolysis in biological systems to form the corresponding carboxylic acid and alcohol. These hydrolysis products can then interact with various molecular targets and pathways, influencing biological processes.
類似化合物との比較
Similar Compounds
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate: This compound has a similar structure but differs in the position of the methyl group.
2-Methyl-5,6-dihydro-2H-pyran: This compound lacks the ester group present in methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both the pyran ring and the ester group allows for diverse chemical transformations and interactions with biological systems.
生物活性
Methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyran ring structure, which contributes to its reactivity and biological properties. The presence of the carboxylate group enhances its solubility and interaction with biological targets.
Chemical Formula:
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various enzymatic pathways and molecular targets in biological systems. It acts as a substrate for specific enzymes, leading to the formation of biologically active metabolites. The compound has been shown to modulate receptor activities, influencing physiological responses.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyran derivatives have shown broad-spectrum activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Synthesis and Derivatives
This compound can be synthesized through various organic reactions involving starting materials such as methyl acetoacetate and bromoalkanes under specific conditions (e.g., using sodium methoxide as a catalyst). The synthesis process emphasizes efficiency and environmental friendliness .
Synthesis Overview:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Methyl acetoacetate + bromoalkane | Sodium methoxide in alcohol | This compound |
Case Studies
- Study on Antimicrobial Activity :
- Research on Antioxidant Activity :
特性
IUPAC Name |
methyl 4-methyl-3,6-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6-3-4-11-5-7(6)8(9)10-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEMFWBPNHEDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(COCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














